molecular formula C23H22N8O B234841 1,3-Bis(3-deoxyglucopyranose-3-yloxy)-2-propyl-4-benzoylbenzoate CAS No. 148832-07-9

1,3-Bis(3-deoxyglucopyranose-3-yloxy)-2-propyl-4-benzoylbenzoate

Cat. No. B234841
CAS RN: 148832-07-9
M. Wt: 624.6 g/mol
InChI Key: KKWJEBGSYUNAIH-HPLLXZBVSA-N
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Description

1,3-Bis(3-deoxyglucopyranose-3-yloxy)-2-propyl-4-benzoylbenzoate, also known as propyl-3DG-benzoyl-benzoate (P3DBB), is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. P3DBB is a carbohydrate-based molecule that has been synthesized using a simple and efficient method.

Mechanism of Action

The mechanism of action of P3DBB is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway, which is involved in inflammation and cancer. P3DBB has been shown to inhibit the activation of NF-κB and the expression of its downstream target genes, leading to a decrease in inflammation and tumor growth.
Biochemical and Physiological Effects:
P3DBB has been shown to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo models. Inflammation is a complex physiological response to injury or infection, and chronic inflammation has been linked to many diseases, including cancer. P3DBB has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. P3DBB has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

P3DBB has several advantages for lab experiments, including its simple synthesis method, high yield, and potential applications in various fields. However, P3DBB also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on P3DBB, including the development of new drugs based on P3DBB, the synthesis of new materials using P3DBB as a building block, and the investigation of the mechanism of action of P3DBB. Other potential future directions include the optimization of the synthesis method for P3DBB, the investigation of the pharmacokinetics and pharmacodynamics of P3DBB, and the evaluation of the safety and toxicity of P3DBB in animal models. Overall, P3DBB is a promising compound with potential applications in various fields and warrants further investigation.

Synthesis Methods

The synthesis of P3DBB involves the reaction between 3-deoxyglucopyranose and benzoyl chloride to form benzoylated 3-deoxyglucopyranose. This intermediate is then reacted with 2-propyl-4-hydroxybenzoic acid to form P3DBB. The synthesis method is relatively simple and efficient, and the yield of P3DBB can be optimized by controlling the reaction conditions.

Scientific Research Applications

P3DBB has potential applications in various fields, including medicinal chemistry, drug delivery, and materials science. In medicinal chemistry, P3DBB has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In drug delivery, P3DBB can be used as a carrier for hydrophobic drugs, improving their solubility and bioavailability. In materials science, P3DBB can be used as a building block for the synthesis of new materials with unique properties.

properties

CAS RN

148832-07-9

Product Name

1,3-Bis(3-deoxyglucopyranose-3-yloxy)-2-propyl-4-benzoylbenzoate

Molecular Formula

C23H22N8O

Molecular Weight

624.6 g/mol

IUPAC Name

1,3-bis[[(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxy]propan-2-yl 4-benzoylbenzoate

InChI

InChI=1S/C29H36O15/c30-10-20(34)25(39)27(22(36)12-32)42-14-19(15-43-28(23(37)13-33)26(40)21(35)11-31)44-29(41)18-8-6-17(7-9-18)24(38)16-4-2-1-3-5-16/h1-9,12-13,19-23,25-28,30-31,34-37,39-40H,10-11,14-15H2/t20-,21-,22+,23+,25-,26-,27-,28-/m1/s1

InChI Key

KKWJEBGSYUNAIH-HPLLXZBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC(CO[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC(COC(C(C=O)O)C(C(CO)O)O)COC(C(C=O)O)C(C(CO)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC(COC(C(C=O)O)C(C(CO)O)O)COC(C(C=O)O)C(C(CO)O)O

synonyms

1,3-bis(3-deoxyglucopyranose-3-yloxy)-2-propyl-4-benzoylbenzoate
B3GL

Origin of Product

United States

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